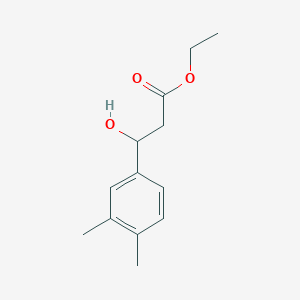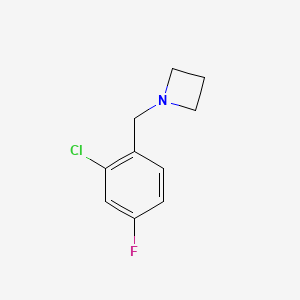![molecular formula C10H8BrNO2 B13666310 6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)
6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that contains a benzene ring fused with an oxazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of brominated precursors and oxazine-forming reactions. For example, the reaction of 2,8-dimethylphenol with bromine in the presence of a suitable catalyst can yield the desired brominated intermediate, which can then be cyclized to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The oxazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and cyclized heterocyclic structures. These products can have diverse applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industry: It is utilized in the synthesis of advanced materials with specific properties, such as luminescent materials and polymers.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar structure but differs in the position and number of methyl groups.
6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one: This compound has additional bromine atoms and an ethyl group, leading to different chemical properties and applications.
Uniqueness
6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its unique structure makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
6-bromo-2,8-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8BrNO2/c1-5-3-7(11)4-8-9(5)12-6(2)14-10(8)13/h3-4H,1-2H3 |
Clave InChI |
WICJOMUANXBTIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N=C(OC2=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


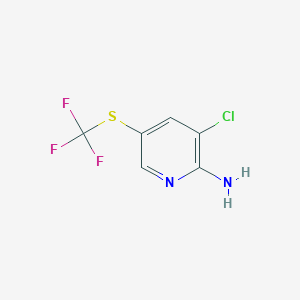
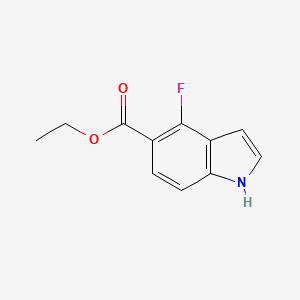

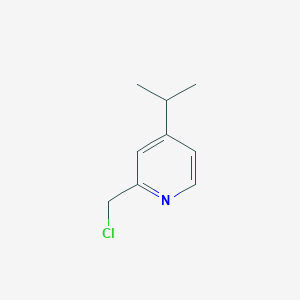
![Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)
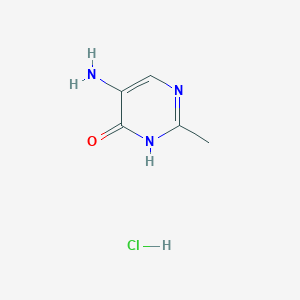
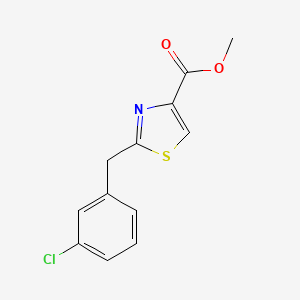
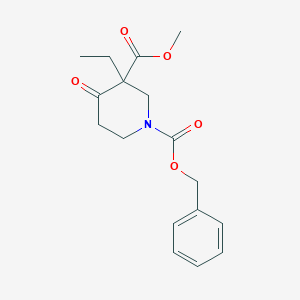
![8-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B13666272.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13666283.png)
![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13666299.png)
